6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane
Description
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C13H17NO/c1-15-13-5-3-2-4-10(13)11-6-9-7-14-8-12(9)11/h2-5,9,11-12,14H,6-8H2,1H3 |
InChI Key |
NFDCQXVGLRUBCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC3C2CNC3 |
Origin of Product |
United States |
Preparation Methods
Photocyclization
Photocyclization involves the conversion of bisallylammonium salts into azabicycloheptanes through light-induced reactions. This method can produce a mixture of stereoisomers, which requires further separation steps to isolate the desired isomer.
[3+2] Cycloaddition
The [3+2] cycloaddition reaction is another efficient method for synthesizing azabicyclo[3.2.0]heptane derivatives. This approach involves the reaction of cyclobut-1-ene-1-carboxylic acid esters with in situ generated azomethine ylides, offering a versatile route to various substituted compounds.
Metal-Catalyzed Cyclization
Preparation of 6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane
While specific literature on the synthesis of 6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane is limited, it can be inferred that similar strategies used for related compounds could be applicable. For instance, modifying the photocyclization method by incorporating a 2-methoxyphenyl group into the starting material could yield the desired compound.
Challenges and Considerations
- Isomer Separation : The separation of stereoisomers is a significant challenge in the synthesis of azabicyclo[3.2.0]heptanes, requiring multiple steps and specific conditions.
- Scalability : Industrial-scale synthesis poses difficulties due to the complexity of the process and the need for efficient purification methods.
- Catalyst Selection : Choosing the appropriate catalyst for metal-catalyzed reactions is crucial for achieving high yields and selectivity.
Data and Findings
| Synthetic Method | Yield | Selectivity | Conditions |
|---|---|---|---|
| Photocyclization | Variable | Low | UV Light, Acetone |
| [3+2] Cycloaddition | High | Good | Multigram Scale |
| Metal-Catalyzed | Moderate | High | Pt/Ru Catalysts |
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Pharmacological Profiles
Key Observations :
- Substituent Position : The 2-methoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to 3,4-dichlorophenyl substituents (logP modulation) .
- Electron-Donating Groups : Methoxy groups (target compound) enhance π-π stacking interactions in receptor binding, contrasting with electron-withdrawing Cl substituents in triple reuptake inhibitors .
Key Observations :
- The target compound’s synthesis likely employs photocycloaddition or asymmetric catalysis, given precedents for aryl-substituted analogs .
- Chemoenzymatic resolution (e.g., Novozym 435) is critical for isolating enantiomers with distinct receptor affinities, as seen in dopaminergic ligands .
Pharmacological and Biochemical Profiles
Key Observations :
- The 2-methoxyphenyl group in the target compound may reduce cytotoxicity compared to dichlorophenyl analogs (e.g., compound 14 in ) due to lower electrophilicity.
- Methoxy substituents enhance metabolic stability but may reduce aqueous solubility, necessitating formulation optimization .
Stereochemical Considerations
- Diastereoselectivity : Multicomponent cascade reactions (e.g., ) yield strained 3.2.0 derivatives with >20:1 diastereomeric ratios, critical for pharmacological specificity.
- Enantiomer Activity : For dopaminergic ligands, (R)-enantiomers exhibit 10-fold higher D3 affinity than (S)-enantiomers , highlighting the need for enantioselective synthesis in the target compound.
Biological Activity
6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane is a bicyclic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 203.28 g/mol, belongs to a class of azabicyclic compounds that have been investigated for various pharmacological properties, including antiprotozoal and antimalarial activities.
- Molecular Formula :
- Molecular Weight : 203.28 g/mol
- CAS Number : 1823092-93-8
Biological Activity Overview
The biological activity of 6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane has been explored in various studies, focusing on its interactions with biological targets and its therapeutic potential.
Antimicrobial Activity
Research has indicated that compounds similar to 6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane exhibit significant antimicrobial properties. For instance, derivatives of azabicyclic compounds have shown efficacy against various pathogens, including protozoa responsible for diseases such as malaria.
Antiprotozoal Activity
A study by Seebacher et al. (2015) highlighted the synthesis of several azabicyclic derivatives and their screening for antiprotozoal activity. While specific data on 6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane is limited, related compounds demonstrated promising results against protozoan parasites, suggesting potential for further investigation into this compound's activity against similar targets .
The mechanism underlying the biological activity of 6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane is primarily attributed to its ability to interact with specific enzymes or receptors within microbial cells. The bicyclic structure allows it to fit into binding sites, potentially inhibiting critical pathways necessary for the survival and replication of pathogens.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies conducted on related azabicyclic compounds indicate that modifications in the substituents significantly affect their biological activity. The presence of the methoxy group at the phenyl position is hypothesized to enhance lipophilicity and improve membrane permeability, which may contribute to increased efficacy against microbial targets .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-azabicyclo[3.2.0]heptane derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of 3-azabicyclo[3.2.0]heptane derivatives often involves intermolecular [2+2] photocycloaddition, as demonstrated in the preparation of γ-aminobutyric acid analogues. Key steps include photochemical decomposition of pyrazolines or spirocyclic oxetanyl nitriles, with yields dependent on light intensity, solvent polarity, and temperature control . Alternative routes include energy-transfer-driven cycloadditions using visible-light sensitizers, which improve regioselectivity and reduce side reactions .
Q. How are 3-azabicyclo[3.2.0]heptane derivatives characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming bicyclic ring geometry and substituent positions. X-ray crystallography provides definitive proof of stereochemistry, particularly for chiral centers. Mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups, such as methoxyphenyl or amide moieties .
Q. What physicochemical properties of 3-azabicyclo[3.2.0]heptane derivatives influence their bioactivity?
- Methodological Answer : Key properties include logP (lipophilicity), pKa (ionization state), and hydrogen-bonding capacity. For example, the methoxyphenyl group enhances blood-brain barrier penetration in neuroactive compounds, while bicyclic rigidity improves receptor binding selectivity. Stability studies under varying pH and temperature conditions are critical for assessing in vivo applicability .
Advanced Research Questions
Q. How can visible-light-mediated [2+2] cycloadditions optimize the synthesis of 3-azabicyclo[3.2.0]heptane scaffolds?
- Methodological Answer : Visible-light triplet sensitization using novel photosensitizers (e.g., iridium-based catalysts) enables selective activation of maleimides, allowing cycloaddition with alkenes/alkynes under mild conditions. This method achieves high regioselectivity (≥90% in some cases) and functional group tolerance, overcoming limitations of UV-driven protocols. Reaction optimization requires screening sensitizer concentrations and solvent systems (e.g., acetonitrile/water mixtures) to suppress competing pathways .
Q. What strategies resolve contradictions in reported biological activities of 3-azabicyclo[3.2.0]heptane derivatives across studies?
- Methodological Answer : Discrepancies in receptor affinity (e.g., D4 vs. 5-HT2A selectivity) often arise from stereochemical variations or assay conditions. Systematic structure-activity relationship (SAR) studies using enantiomerically pure compounds and standardized binding assays (e.g., radioligand displacement with HEK293 cells) can clarify contributions of specific substituents. Molecular docking simulations further rationalize binding modes .
Q. How do 3-azabicyclo[3.2.0]heptane derivatives achieve selectivity as triple reuptake inhibitors (SERT/NET/DAT), and what pharmacokinetic challenges exist?
- Methodological Answer : Derivatives like 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane balance lipophilicity (logD ~2.5) and hydrogen-bond donor count (≤2) to inhibit serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Microdialysis in rodent models and receptor occupancy studies validate brain penetration, but high plasma protein binding (>95%) may necessitate prodrug strategies to improve free fraction .
Q. What role does the 3-azabicyclo[3.2.0]heptane moiety play in covalent BTK inhibitors for multiple sclerosis?
- Methodological Answer : Incorporation of the bicyclic scaffold in compounds like BIIB129 enhances target residence time through reversible covalent bonding with BTK’s cysteine residues. Kinetic studies (e.g., measurements) demonstrate improved potency (log = 5.65) and reduced off-target effects. Metabolite identification (via LC-MS/MS) and CYP450 inhibition assays are critical for addressing in vivo clearance challenges .
Key Research Gaps and Recommendations
- Stereochemical Complexity : Enantioselective syntheses remain underdeveloped; asymmetric catalysis (e.g., chiral auxiliaries) should be prioritized .
- In Vivo Stability : Improved pharmacokinetic profiling (e.g., CYP450 interactions, half-life extension) is needed for CNS-targeted derivatives .
- Target Validation : CRISPR/Cas9 knockout models can confirm on-target effects in neuropsychiatric and autoimmune applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
